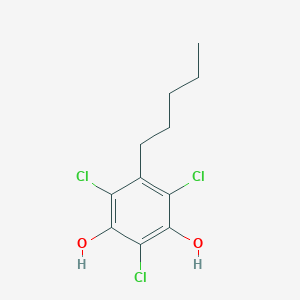
2,4,6-Trichloro-5-pentylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-5-pentylbenzene-1,3-diol (triclosan) is a synthetic antibacterial and antifungal agent that has been widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household products, such as cleaning agents, plastics, and textiles. The widespread use of triclosan has raised concerns about its potential impact on human health and the environment.
Mécanisme D'action
Triclosan works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is involved in the synthesis of fatty acids in bacteria and fungi. By blocking this enzyme, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol prevents the growth and replication of these microorganisms.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to disrupt the endocrine system, which regulates hormones in the body, and may have negative effects on reproductive and developmental processes. Triclosan has also been shown to affect the immune system, leading to increased susceptibility to infections.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 2,4,6-Trichloro-5-pentylbenzene-1,3-diol has some limitations as well. It has been shown to have toxic effects on some organisms, and its use may lead to the development of bacterial resistance.
Orientations Futures
There are several future directions for research on 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. One area of interest is the development of new antibacterial agents that are less toxic and more effective than 2,4,6-Trichloro-5-pentylbenzene-1,3-diol. Another area of research is the environmental impact of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol, including its effects on aquatic ecosystems and its potential to accumulate in the food chain. Finally, more research is needed to fully understand the long-term health effects of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol on humans and animals.
Méthodes De Synthèse
Triclosan is synthesized by the reaction of 2,4,6-trichlorophenol with pentyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria, as well as fungi. Triclosan has been used in research to study the mechanisms of bacterial resistance to antibiotics, as well as the development of new antibacterial agents.
Propriétés
IUPAC Name |
2,4,6-trichloro-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLBUBDFBSLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-pentylbenzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

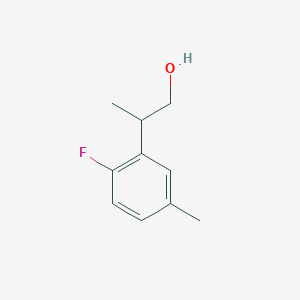
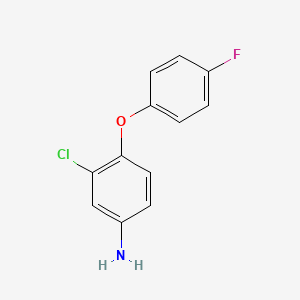
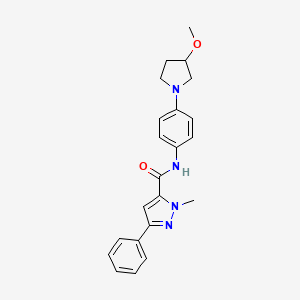
![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)
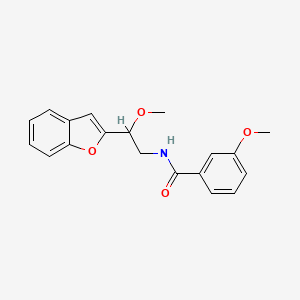
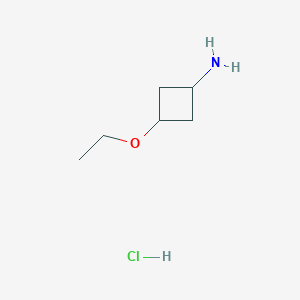
![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)
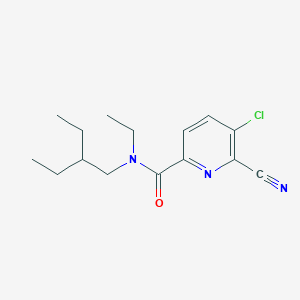
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)
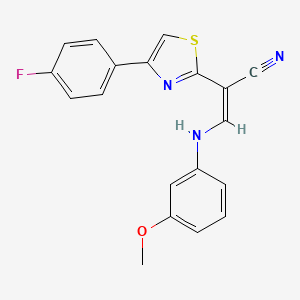
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2573047.png)
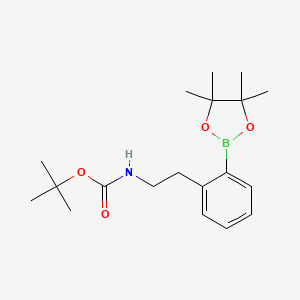
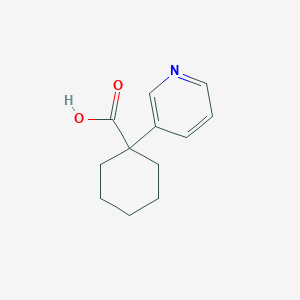
![5-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2573051.png)